N-[2-Chloro-5-(5-methyl-benzooxazol-2-yl)-phenyl]-3-methyl-4-nitro-benzamide
Description
N-[2-Chloro-5-(5-methyl-benzooxazol-2-yl)-phenyl]-3-methyl-4-nitro-benzamide is a benzamide derivative featuring a chloro substituent at position 2, a 5-methyl-benzooxazol-2-yl group at position 5, a methyl group at position 3, and a nitro group at position 4 on the benzamide core (Figure 1).
Properties
IUPAC Name |
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O4/c1-12-3-8-20-18(9-12)25-22(30-20)15-4-6-16(23)17(11-15)24-21(27)14-5-7-19(26(28)29)13(2)10-14/h3-11H,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDTWQBYNHELSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Methylbenzooxazole-2-yl Intermediate
The 5-methylbenzooxazole-2-yl group is synthesized via cyclization of 2-amino-4-methylphenol derivatives. A method adapted from KR100543345B1 employs chlorination of benzoxazol-2-one precursors using chlorine gas (Cl₂) in protic organic solvents (e.g., methanol or acetic acid) at controlled temperatures (-70°C to 20°C) to suppress dichlorination side reactions . For the methyl-substituted variant, 2-amino-4-methylphenol is reacted with carbon disulfide in the presence of a base, followed by oxidative cyclization using FeCl₃ to yield 5-methylbenzooxazole-2-thiol . Subsequent chlorination with Cl₂ gas at 25–60°C converts the thiol group to a chloride, producing 5-methylbenzooxazole-2-yl chloride in 85–92% yield .
Functionalization of the Chlorophenyl Ring
The 2-chloro-5-(5-methylbenzooxazol-2-yl)phenyl intermediate is synthesized via Ullmann coupling or nucleophilic aromatic substitution. US4517370A demonstrates that 2-mercaptobenzoxazoles react efficiently with chlorine to form 2-chlorobenzoxazoles, with S₂Cl₂ and SCl₂ byproducts removed via distillation . Applying this method, 5-methylbenzooxazole-2-yl chloride is coupled to 2,5-dichloronitrobenzene in dimethylacetamide (DMAc) at 120°C using CuI as a catalyst, achieving 78% yield of the chlorophenyl-benzoxazole intermediate .
Synthesis of 3-Methyl-4-nitrobenzamide
The 3-methyl-4-nitrobenzamide moiety is prepared via nitration and amidation. US8586792B2 outlines a two-step process:
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Methyl ester formation : 3-methyl-4-nitrobenzoic acid is refluxed with trimethyl orthoacetate in methanol, yielding the methyl ester in 99% purity .
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Amidation : The ester is treated with anhydrous ammonia gas in methanol at -15°C, followed by crystallization from methanol-water to obtain 3-methyl-4-nitrobenzamide (>99.5% purity) .
Key advantages include avoiding toxic solvents (e.g., acetonitrile) and eliminating chromatographic purification, making this method scalable for industrial production .
Final Amide Coupling
The chlorophenyl-benzoxazole intermediate is coupled to 3-methyl-4-nitrobenzamide using a carbodiimide-based coupling agent. A modified procedure from PMC8601991 employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at 0°C, achieving 88% yield after recrystallization from ethyl acetate . NMR and HPLC data confirm the absence of residual solvents or unreacted starting materials .
Green Chemistry Innovations
The PMC8601991 study highlights a solvent-free ultrasound-assisted method using a lactic acid-based ionic liquid supported on magnetic nanoparticles (LAIL@MNP) . This approach reduces reaction times from hours to 30 minutes and achieves 95% conversion for benzoxazole formation, though adaptation for the final amide coupling requires further optimization .
Analytical Characterization and Quality Control
Critical quality attributes are verified via:
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¹H-NMR : Peaks at δ 7.74 (NH₂), 8.70 (Ar–H) confirm the benzamide structure .
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Melting point : 169.9°C, consistent with N-methyl-3-nitrobenzamide derivatives .
Industrial-Scale Considerations
Large-scale production (Patent US8586792B2) prioritizes:
Chemical Reactions Analysis
Types of Reactions
N-[2-Chloro-5-(5-methyl-benzooxazol-2-yl)-phenyl]-3-methyl-4-nitro-benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce various substituted benzamides .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In a comparative study, certain derivatives displayed minimum inhibitory concentrations (MICs) lower than standard antibiotics, indicating potential for development as new antimicrobial agents .
| Compound | Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 4.2 | Better than gentamicin (5) |
| Compound B | Bacillus subtilis | 3.125 | Comparable to chloramphenicol |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies have indicated that certain derivatives can induce apoptosis in cancer cell lines, showcasing potential as therapeutic agents against various cancers. For example, a derivative was shown to significantly inhibit the proliferation of breast cancer cells in vitro, suggesting further exploration in preclinical models is warranted .
Herbicidal Activity
The compound's structural characteristics allow it to function as a herbicide. Research into its application as a selective herbicide has shown promise in targeting specific weed species while minimizing damage to crops. A study demonstrated that the compound effectively inhibited the growth of several common agricultural weeds at low concentrations, making it a candidate for further development in sustainable agriculture .
Enzyme Inhibition
The compound appears to inhibit enzymes such as topoisomerases and kinases, which are vital for DNA replication and cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, while also disrupting metabolic processes in bacteria .
Mechanism of Action
The mechanism of action of N-[2-Chloro-5-(5-methyl-benzooxazol-2-yl)-phenyl]-3-methyl-4-nitro-benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Benzamide Derivatives
Analysis :
- Heterocyclic Influence: The target’s benzooxazole group differs from triazine () and thiazole () derivatives.
- Substituent Positioning : The nitro group at position 4 in the target contrasts with nitro at position 5 in and position 2 in . Nitro positioning affects electron-withdrawing effects and steric interactions, influencing reactivity and binding .
- Chloro Placement : Chloro at position 2 in the target vs. position 5 in may alter steric hindrance and hydrophobic interactions in molecular recognition .
Physicochemical Properties
Table 2: Melting Points of Selected Analogs
| Compound () | Melting Point (°C) |
|---|---|
| 51 | 266–268 |
| 52 | 277–279 |
| 53 | 255–258 |
| 54 | 237–239 |
Analysis :
- Higher melting points (e.g., 277°C for compound 52) correlate with polar substituents like trifluoromethyl groups, suggesting enhanced intermolecular forces. The target’s methyl and nitro groups may similarly elevate its melting point compared to less polar analogs .
Biological Activity
N-[2-Chloro-5-(5-methyl-benzooxazol-2-yl)-phenyl]-3-methyl-4-nitro-benzamide is a synthetic compound with notable biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed findings from various research studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzamide core
- A chloro substituent
- A benzooxazole moiety
This structural composition is crucial for its interaction with biological targets, influencing its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzoxazole, including the compound , exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Induction of apoptosis |
| A549 (Lung) | 8.3 | Inhibition of cell proliferation |
| HepG2 (Liver) | 12.0 | Cell cycle arrest at G2/M phase |
| PC3 (Prostate) | 9.7 | Inhibition of PI3K/Akt pathway |
These results indicate that this compound can effectively target multiple cancer types, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It was tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) are presented in the table below:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 | Moderate |
| Escherichia coli | 20 | Moderate |
| Bacillus subtilis | 30 | Weak |
These findings suggest that while the compound possesses some antimicrobial activity, further optimization may be required to enhance its efficacy against resistant strains .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Membrane Integrity : Its antimicrobial action may involve disrupting bacterial cell membranes, leading to cell lysis.
Case Study 1: Anticancer Efficacy
In a study published by Giordano et al., the compound was tested in vivo using xenograft models of breast cancer. Results showed a significant reduction in tumor volume compared to control groups, indicating strong anticancer potential.
Case Study 2: Antimicrobial Resistance
A study by Reddy et al. explored the efficacy of the compound against multidrug-resistant strains of Staphylococcus aureus. The results highlighted its ability to overcome certain resistance mechanisms, suggesting a promising avenue for treating resistant infections.
Q & A
Basic: What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the benzooxazole core followed by coupling with substituted benzamide groups. A common approach is to use chloroacetyl chloride for amide bond formation under anhydrous conditions (e.g., in dioxane or pyridine) with triethylamine as a base . Optimization includes:
- Temperature Control : Maintain 20–25°C during acyl chloride addition to prevent side reactions.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for recrystallization to improve yield and purity.
- Purification : Column chromatography or sequential washing with NaHCO₃ and water removes unreacted reagents .
Basic: How is the crystal structure of this compound determined, and what software tools are used for refinement?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data Collection : Use synchrotron radiation or high-resolution lab sources for small-molecule crystals.
- Refinement : SHELXL (part of the SHELX suite) is widely employed for refining atomic coordinates and thermal parameters. For visualization, ORTEP-3 generates thermal ellipsoid plots .
- Validation : Check for hydrogen bonding (e.g., N–H⋯N interactions) and π-π stacking using Mercury or Platon .
Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
- Antimicrobial Testing : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination against Gram-positive/negative bacteria and fungi .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculation) .
- Enzyme Inhibition : Monitor PFOR (pyruvate:ferredoxin oxidoreductase) activity spectrophotometrically for anaerobic pathogen targets .
Advanced: How can computational modeling predict its interaction with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding. The nitro group may form hydrogen bonds with active-site residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound-enzyme complex.
- SAR Analysis : Compare with analogs (e.g., chloro vs. fluoro substitutions) to identify critical functional groups .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Normalize data using Z-score transformation to account for assay variability (e.g., cell line differences) .
- Structural Validation : Re-examine compound purity via HPLC and NMR; impurities may skew bioactivity results .
- Mechanistic Studies : Use CRISPR knockouts to confirm target specificity if off-target effects are suspected .
Advanced: What analytical techniques are critical for characterizing its stability under physiological conditions?
Methodological Answer:
- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
- Spectrofluorometry : Track fluorescence changes to detect nitro group reduction, a common metabolic pathway .
- DSC/TGA : Assess thermal stability and polymorph transitions using differential scanning calorimetry .
Advanced: How to design derivatives to enhance solubility without compromising activity?
Methodological Answer:
- Functional Group Modification : Introduce polar groups (e.g., –SO₂NH₂) at the benzamide moiety.
- Prodrug Approach : Convert the nitro group to a amine prodrug for pH-dependent activation .
- Co-Crystallization : Use co-formers like succinic acid to improve aqueous solubility .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of nitro-containing vapors.
- Spill Management : Neutralize with activated charcoal and dispose as hazardous waste .
Advanced: How can isotopic labeling (e.g., ¹⁵N) aid in metabolic pathway studies?
Methodological Answer:
- Synthesis : Incorporate ¹⁵N at the benzoxazole nitrogen using labeled ammonia precursors.
- Mass Spectrometry : Track labeled metabolites in liver microsome assays to identify CYP450-mediated transformations .
- NMR : Use ¹H-¹⁵N HSQC to map binding interactions in enzyme complexes .
Advanced: What strategies mitigate photodegradation of the nitro group during storage?
Methodological Answer:
- Light Protection : Store in amber vials at –20°C under inert gas (argon).
- Additives : Include antioxidants (e.g., BHT) in formulations to scavenge free radicals .
- Polymer Encapsulation : Use PLGA nanoparticles to shield the compound from UV exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
